molecular formula C16H23NO B101024 2-Norbornanol, 3-(benzylmethylaminomethyl)- CAS No. 17856-61-0

2-Norbornanol, 3-(benzylmethylaminomethyl)-

Cat. No.: B101024
CAS No.: 17856-61-0
M. Wt: 245.36 g/mol
InChI Key: PHMYEAYOKNYDGR-UHFFFAOYSA-N
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Description

2-Norbornanol, 3-(benzylmethylaminomethyl)- is a chemical compound with the molecular formula C15H21NO It is a derivative of norbornane, a bicyclic hydrocarbon, and features a benzylmethylaminomethyl group attached to the norbornanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)- typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydration: Norbornene undergoes hydration to form 2-norbornanol.

    Aminomethylation: The 2-norbornanol is then subjected to aminomethylation using benzylmethylamine

Industrial Production Methods

Industrial production of 2-Norbornanol, 3-(benzylmethylaminomethyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Norbornanol, 3-(benzylmethylaminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

2-Norbornanol, 3-(benzylmethylaminomethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Norbornanol, 3-(benzylmethylaminomethyl)- involves its interaction with molecular targets such as enzymes and receptors. The benzylmethylaminomethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Norbornanol: The parent compound without the benzylmethylaminomethyl group.

    3-(Benzylmethylaminomethyl)-norbornane: A similar compound with a different functional group arrangement.

Uniqueness

2-Norbornanol, 3-(benzylmethylaminomethyl)- is unique due to the presence of the benzylmethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17(10-12-5-3-2-4-6-12)11-15-13-7-8-14(9-13)16(15)18/h2-6,13-16,18H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMYEAYOKNYDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1C2CCC(C2)C1O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90995552
Record name 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74111-27-6
Record name 2-Norbornanol, 3-(benzylmethylaminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074111276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002694766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90995552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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